molecular formula C26H26N2OS2 B2587171 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-isopropylphenyl)acetamide CAS No. 922467-29-6

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2587171
CAS No.: 922467-29-6
M. Wt: 446.63
InChI Key: BZQQDWUNILABOJ-UHFFFAOYSA-N
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Description

The compound N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-isopropylphenyl)acetamide is a polycyclic heteroaromatic acetamide derivative featuring a fused tetrahydrobenzo[b]thiophen core linked to a benzo[d]thiazole moiety and a 4-isopropylphenyl-substituted acetamide side chain. Its structural complexity arises from the bicyclic thiophen-thiazole system, which is hypothesized to enhance binding affinity to biological targets such as kinases or receptors involved in cancer progression .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS2/c1-16(2)18-13-11-17(12-14-18)15-23(29)28-26-24(19-7-3-5-9-21(19)30-26)25-27-20-8-4-6-10-22(20)31-25/h4,6,8,10-14,16H,3,5,7,9,15H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQQDWUNILABOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Bioactivity: The target compound’s benzo[d]thiazole group is associated with kinase inhibition (e.g., EGFR/HER2), similar to pyrazolopyridine derivatives in . In contrast, cyano-substituted analogs in and exhibit broader applications, including antimicrobial dye synthesis .
  • Synthetic Complexity : The fused benzo[d]thiazole-tetrahydrobenzo[b]thiophen system requires multi-step cyclization, whereas simpler analogs (e.g., ) are synthesized via direct amide coupling .

Pharmacological and Physicochemical Properties

Antitumor Activity

  • Target Compound : While direct data are unavailable, structurally related compounds (e.g., 21b in ) show IC₅₀ values of 1.2–4.8 µM against H1299 lung cancer cells, attributed to heterocycle-mediated apoptosis induction .
  • Cyano Derivatives: Compounds from demonstrate IC₅₀ values of 0.8–3.5 µM against breast adenocarcinoma (MCF-7) and lung cancer (NCI-H460) cells, with activity linked to thiazolidinone or pyrimidine substituents .

Antimicrobial Activity

  • Azo Dyes () : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli; activity stems from azo group-mediated membrane disruption .
  • Thiazole Acetamides () : Moderate antifungal activity (MIC = 64 µg/mL) due to thiazole-coordinated metal ion chelation .

Solubility and Stability

  • The target compound’s low aqueous solubility (<10 µg/mL) contrasts with more polar analogs like 2-cyanoacetamide derivatives (solubility ~50 µg/mL) .
  • Stability under physiological conditions is likely superior to hydrazinecarbothioamides (), which undergo tautomerization or hydrolysis .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The benzo[d]thiazole moiety in the target compound may enhance target selectivity over non-specific cytotoxic agents (e.g., ’s azo dyes) .
  • Therapeutic Potential: Compared to dichlorophenyl-thiazole analogs (), the fused bicyclic system could reduce off-target effects while maintaining potency .
  • Limitations : Lack of in vivo data for the target compound necessitates further preclinical validation, unlike ’s derivatives, which show consistent antitumor efficacy across cell lines .

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